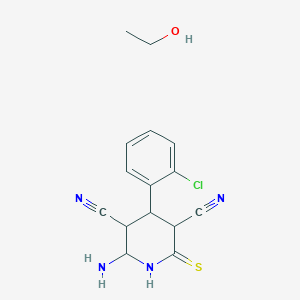

6-Amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile; ethanol

Descripción

6-Amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile; ethanol is a pyridine derivative characterized by:

- A 2-chlorophenyl group at position 3.

- A sulfanylidene (thioxo, S=) group at position 2.

- Ethanol as a solvate or recrystallization solvent. This compound belongs to a broader class of 6-amino-2-pyridone/thione derivatives, which are recognized for their bioactivity, including anticancer and antimicrobial properties .

Propiedades

IUPAC Name |

2-amino-4-(2-chlorophenyl)-6-sulfanylidenepiperidine-3,5-dicarbonitrile;ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S.C2H6O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)18-13(19)9(11)6-16;1-2-3/h1-4,8-9,11-12H,17H2,(H,18,19);3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAGQCLWMKODAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)C2C(C(NC(=S)C2C#N)N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that result in various biological activities.

Actividad Biológica

The compound 6-Amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile is a member of the dihydropyridine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 386.89 g/mol. The structure features a dihydropyridine core with various functional groups that contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the sulfanylidene group is known to enhance antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Compounds in this class often act as inhibitors for various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and cardiovascular diseases.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine derivatives. For example:

- A study demonstrated that modifications to the dihydropyridine core led to enhanced activity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range. The compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway of cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Amino-4-(2-chlorophenyl)-... | MCF7 | 5.0 | Apoptosis induction |

| Related Dihydropyridine Derivative | HepG2 | 3.5 | Cell cycle arrest |

Enzyme Inhibition Studies

Another significant area of research involves enzyme inhibition:

Comparación Con Compuestos Similares

Substituent Variations at Position 4 and 2

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

Q & A

Q. What are the optimized synthetic routes for preparing 6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile?

A one-pot pseudo-four-component reaction using malononitrile, 2-chlorophenyl aldehyde, and ammonium acetate in ethanol under reflux (3–10 hours) is a validated method. Catalytic systems like Diethylamine Dess–Martin periodinane enhance reaction efficiency, achieving yields >90% for analogous pyridine-3,5-dicarbonitriles . Key parameters:

- Solvent : Absolute ethanol ensures solubility and facilitates cyclization.

- Catalyst : 0.1–0.2 mol% Dess–Martin periodinane reduces side reactions.

- Reaction Monitoring : TLC (hexane:ethyl acetate, 7:3) identifies intermediates.

Q. How can ethanol influence crystallization and purity during purification?

Ethanol acts as a recrystallization solvent due to its polarity and hydrogen-bonding capacity. Post-synthesis, the crude product is dissolved in hot ethanol (~70°C) and cooled gradually to 4°C, yielding needle-like crystals with >95% purity. Residual solvents are removed via vacuum drying (40°C, 12 h) .

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR : -NMR (DMSO-) shows characteristic peaks: δ 7.43–7.52 (2-chlorophenyl aromatic protons), δ 6.8–7.2 (NH and SH protons) .

- FT-IR : Bands at 2225 cm (C≡N), 1623 cm (C=N), and 1250 cm (C–S) validate functional groups .

- Mass Spectrometry : ESI-MS m/z 343.2 [M+H] aligns with the molecular formula CHClNS .

Advanced Research Questions

Q. How do solvent polarity and reaction time affect the formation of sulfanylidene vs. oxo derivatives?

Ethanol’s moderate polarity favors sulfanylidene formation by stabilizing thiol intermediates. Prolonged reflux (>10 hours) in ethanol promotes tautomerization from 2-thioxo to 2-sulfanylidene configurations. In contrast, DMF or DMSO induces oxidation to 2-oxo derivatives. Kinetic studies (HPLC monitoring) show a 3:1 sulfanylidene:oxo ratio under ethanol reflux .

Q. What strategies resolve contradictions in melting points or spectral data across studies?

Discrepancies often arise from polymorphic forms or solvate formation. For example, the ethanol monosolvate (melting point 174–178°C) may differ from anhydrous forms (190–192°C). Single-crystal X-ray diffraction confirms lattice inclusion of ethanol, while TGA (5% weight loss at 100°C) detects solvent content .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

DFT calculations (B3LYP/6-31G*) predict electrophilic regions at the 2-sulfanylidene and 3,5-dicarbonitrile groups, suggesting sites for nucleophilic attack. Docking studies (AutoDock Vina) against kinase targets (e.g., EGFR) reveal binding affinities (−9.2 kcal/mol) driven by hydrogen bonds with NH and Cl–π interactions .

Q. What experimental controls are critical in evaluating anticancer activity?

- Positive Controls : Cisplatin or doxorubicin at IC doses (1–10 µM).

- Solvent Controls : Ethanol (<0.1% v/v) to exclude solvent cytotoxicity.

- Assay Design : MTT assays on HeLa cells (72 h exposure) with triplicate replicates. Data normalized to cell viability (%) relative to untreated controls .

Methodological Notes

- Synthesis Scalability : Multi-gram scales require slow cooling (1°C/min) during recrystallization to prevent amorphous precipitates .

- Ethanol Removal : Azeotropic distillation with toluene ensures solvent-free products for biological assays .

- Contradiction Analysis : Compare DSC thermograms to identify polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.